molecular formula C32H42N4O8S B608034 N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide CAS No. 1800477-30-8

N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide

Cat. No. B608034
M. Wt: 642.77
InChI Key: HYQBRUSSCIAOOD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a sulfonamide group, and multiple ether and amine groups. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, attached to a sulfonamide group. It also contains multiple ether linkages and amine groups .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amine groups could participate in acid-base reactions, the ether groups could undergo cleavage reactions, and the benzimidazole ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple polar functional groups (such as the sulfonamide and the amines) could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Advanced synthesis techniques have been employed to create complex benzimidazole and benzothiazole derivatives, which include the target compound. These techniques are pivotal in developing new chemicals with potential applications in various fields (Darweesh et al., 2016).

  • Photochemical Properties : Research has been conducted on the photochemical transformations of similar compounds, exploring their absorption and fluorescence properties. This research is crucial for understanding the behavior of these compounds under different light conditions, which can be essential for applications in imaging and sensing (Kravchenko et al., 2018).

Biological Applications

  • Antibacterial Potential : Certain derivatives of benzimidazole, similar to the target compound, have shown significant antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Abbasi et al., 2016).

  • Enzyme Inhibition : Some studies have focused on enzyme inhibition properties of related compounds. These properties are valuable for drug development, especially in designing inhibitors for specific enzymes involved in disease pathways (Alyar et al., 2019).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4O8S/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7/h11-12,16-21,33H,8-10,13-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQBRUSSCIAOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide

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